2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13761333
InChI: InChI=1S/C6H8Br2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3
SMILES: CCOC(=O)C1CC1(Br)Br
Molecular Formula: C6H8Br2O2
Molecular Weight: 271.93 g/mol

2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13761333

Molecular Formula: C6H8Br2O2

Molecular Weight: 271.93 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester -

Specification

Molecular Formula C6H8Br2O2
Molecular Weight 271.93 g/mol
IUPAC Name ethyl 2,2-dibromocyclopropane-1-carboxylate
Standard InChI InChI=1S/C6H8Br2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3
Standard InChI Key UZRMNZSTNIVKJH-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC1(Br)Br
Canonical SMILES CCOC(=O)C1CC1(Br)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a cyclopropane ring fused to a carboxylic acid ethyl ester group, with two bromine atoms occupying adjacent positions on the ring. The cyclopropane ring introduces significant angle strain due to its 60° bond angles, which destabilizes the molecule and enhances its reactivity . The ester group (-COOEt) contributes polarity, while the bromine atoms act as both steric and electronic modifiers.

Stereochemical Considerations

The spatial arrangement of substituents on the cyclopropane ring profoundly impacts reactivity. For example, cis-configured bromine atoms (as in 2,2-dibromo derivatives) create a more polarized electron distribution compared to trans isomers, facilitating nucleophilic attacks at the β-carbon . The ethyl ester group adopts a conformation that minimizes steric clashes with the bromines, as evidenced by crystallographic studies of analogous cyclopropane esters .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at ~1730 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) confirm the presence of the ester and bromine functionalities .

  • NMR Spectroscopy:

    • ¹H NMR: The cyclopropane protons resonate as a multiplet between δ 1.2–1.5 ppm, while the ethyl group’s methyl protons appear as a triplet near δ 1.3 ppm .

    • ¹³C NMR: The carbonyl carbon of the ester is observed at ~170 ppm, and the bromine-bearing carbons show significant deshielding (~45 ppm) .

Synthesis and Manufacturing Approaches

Cyclopropanation Strategies

The cyclopropane core is typically constructed via [2+1] cycloaddition reactions. A common method involves the reaction of dihalocarbenes with α,β-unsaturated esters (Scheme 1) :

  • Diethyl Malonate Route:

    • Diethyl malonate reacts with 1,2-dibromoethylene in the presence of a base (e.g., K₂CO₃) to form the cyclopropane ring.

    • Yield: ~65–70% .

  • Phase-Transfer Catalysis:

    • Using a lipophilic ammonium salt (e.g., tricaprylmethyl ammonium chloride), the reaction proceeds under biphasic conditions, improving selectivity for the cis-dibromo product .

Bromination Techniques

Post-cyclopropanation bromination is achieved using elemental bromine (Br₂) or N-bromosuccinimide (NBS). The choice of solvent (e.g., CCl₄ vs. CH₂Cl₂) influences regioselectivity:

  • Br₂ in CCl₄: Favors cis-addition due to steric hindrance (Yield: 85%) .

  • NBS in CH₂Cl₂: Enables radical-mediated bromination, though with lower selectivity .

Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient β-carbon adjacent to the bromines is susceptible to nucleophilic attack. For example:

  • Reaction with Amines:

    • Primary amines (e.g., ethylamine) displace one bromine atom, yielding 2-bromo-2-aminocyclopropanecarboxylic acid ethyl esters .

    • Kinetic studies show second-order dependence on amine concentration .

Elimination Reactions

Under basic conditions (e.g., KOtBu), the compound undergoes dehydrobromination to form cyclopropene derivatives (Scheme 2) :

  • Product: Cyclopropanecarboxylic acid ethyl ester with a strained double bond.

  • Application: Cyclopropenes serve as dienophiles in Diels-Alder reactions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s ability to undergo stereospecific transformations makes it valuable in drug discovery:

  • Antiviral Agents: Analogous cyclopropane derivatives (e.g., cyclopropyl nucleosides) exhibit activity against herpes simplex virus .

  • Insecticides: Esters of 3-formyl cyclopropanecarboxylic acids, synthesized via similar pathways, show potent insecticidal properties .

Material Science

Brominated cyclopropanes act as flame retardants in polymer matrices due to their high thermal stability and bromine content .

Comparative Analysis of Cyclopropane Esters

CompoundMolecular FormulaKey FeaturesApplications
2,2-Dibromo-cyclopropanecarboxylic acid ethyl esterC₆H₈Br₂O₂High bromine content, strained ringPharmaceutical intermediates
Ethyl (1R)-2,2-diphenylcyclopropane-1-carboxylateC₁₈H₁₈O₂Chiral center, aromatic substituentsAsymmetric catalysis
2,2-Dimethyl-3-formyl cyclopropane-1-carboxylateC₈H₁₂O₃Formyl group, steric hindranceInsecticide synthesis

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